Anti-HIV-1 Potency vs. AZT
A specific dihydroseselin derivative, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (compound 16), exhibited an EC50 of 4 × 10⁻⁴ μM (0.4 nM) and a therapeutic index (TI) of 136,719 in an in vitro anti-HIV-1 assay [1]. This EC50 and TI are superior to those of AZT (zidovudine) tested in the same assay, where AZT typically shows an EC50 in the nanomolar range but with a substantially lower TI [2]. Importantly, the antiviral activity is stereoselective: the three diastereoisomers of compound 16 (17, 38, 39) are at least 10,000-fold less active [3].
vs. AZT: EC50 nanomolar range, TI <10,000
| Evidence Dimension | Anti-HIV-1 EC50 and Therapeutic Index |
|---|---|
| Target Compound Data | Compound 16: EC50 = 4 × 10⁻⁴ μM (0.4 nM); TI = 136,719 |
| Comparator Or Baseline | AZT (zidovudine): EC50 in nanomolar range (typical values ~0.01–0.04 μM), TI < 10,000 |
| Quantified Difference | EC50 of 16 is at least 25–100× lower than AZT; TI is >13× higher |
| Conditions | In vitro HIV-1 replication assay; H9 lymphocytic cell line |
Why This Matters
This demonstrates that a specific dihydroseselin derivative can achieve superior potency and selectivity compared to a clinically approved antiretroviral, guiding synthetic chemists toward the (+)-cis-camphanoyl configuration for antiviral development.
- [1] Huang L, Kashiwada Y, Cosentino LM, et al. Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. J Med Chem. 1994;37(23):3947-3955. View Source
- [2] Huang L, Kashiwada Y, Cosentino LM, et al. Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. J Med Chem. 1994;37(23):3947-3955. View Source
- [3] Huang L, Kashiwada Y, Cosentino LM, et al. Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. J Med Chem. 1994;37(23):3947-3955. View Source
